2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
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Overview
Description
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Thiophene Sulfonamide Synthesis: : The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and an appropriate halide precursor. The sulfonamide group is then introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base like triethylamine.
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Final Coupling: : The final step involves coupling the oxadiazole and thiophene sulfonamide intermediates. This can be achieved through nucleophilic substitution reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic rings make it a candidate for various synthetic applications.
Biology and Medicine
In medicinal chemistry, compounds with similar structures have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the oxadiazole and thiophene rings is particularly significant due to their known biological activities.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given the conjugated systems present in its structure.
Mechanism of Action
The mechanism by which 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide exerts its effects is likely related to its ability to interact with various molecular targets. The oxadiazole ring can act as a bioisostere for amides, esters, and carboxylic acids, potentially interacting with enzymes and receptors in biological systems. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophene: Lacks the sulfonamide and N-methyl-N-(3-methylphenyl) groups, potentially altering its biological activity.
N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide: Lacks the oxadiazole ring, which may reduce its overall activity in certain applications.
Uniqueness
The combination of the oxadiazole and thiophene rings with the sulfonamide group in 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is unique and contributes to its diverse range of potential applications. This structural complexity allows for interactions with a variety of biological targets, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-6-5-7-14(12-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)15-8-3-4-9-16(15)21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVFJZTHXRALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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